2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione
Description
Properties
Molecular Formula |
C15H9IO2 |
|---|---|
Molecular Weight |
348.13 g/mol |
IUPAC Name |
2-(2-iodophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9IO2/c16-12-8-4-3-7-11(12)13-14(17)9-5-1-2-6-10(9)15(13)18/h1-8,13H |
InChI Key |
RUTHYJWIRCUXNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C(=O)C3=CC=CC=C3C2=O)I |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction
A representative preparation method is described as follows:
- Reactants : 2-iodobenzaldehyde (7.5 mmol, 1 equiv) and phthalide (7.5 mmol, 1 equiv).
- Solvent : Anhydrous methanol (10 mL).
- Catalyst/Base : Sodium methoxide (NaOMe), 25% wt in methanol (4.0 mL).
- Additive : Ethyl acetate (1.8 mL).
- Conditions : The aldehyde and phthalide are suspended in methanol, ethyl acetate is added, followed by NaOMe at room temperature. The reaction mixture is heated under reflux for 3 hours.
- Work-up : After reflux, the mixture is cooled, solvent is removed under reduced pressure, water is added, and the solution is acidified with concentrated hydrochloric acid to pH 1.0.
- Isolation : The 2-substituted indanedione precipitates and is collected by filtration, then dried under vacuum to yield a yellow solid.
This procedure yields the 2-(2-iodophenyl)-1H-indene-1,3(2H)-dione as a yellow powder, typically with high yield (up to 95% for analogous compounds) and purity suitable for further use without additional purification steps.
Variations and Derivative Syntheses
Several derivatives of this compound have been synthesized by modifying the substituents on the aromatic ring or the indene core. Examples include:
| Compound Name | Yield (%) | Physical State | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 2,4,7-Trimethyl-2-(2-iodophenyl)-indene-1,3(2H)-dione | 27 | White solid | 215-217 | Prepared via general procedure A |
| 2-(2-Iodo-5-methoxyphenyl)-4,7-dimethoxy-2-methyl-1H-indene-1,3-dione | 31 | Pale yellow solid | >250 | General procedure A, HRMS confirmed |
| 2-Methyl-2-(2-iodo-5-methylphenyl)-1H-indene-1,3(2H)-dione | 31 | White solid | 208-210 | General procedure A |
| 2-Allyl-2-(2-iodo-5-methoxyphenyl)-1H-indene-1,3(2H)-dione | 21 | White solid | 135-138 | Requires recrystallization |
These derivatives were synthesized using similar condensation methods with substituted 2-iodobenzaldehydes and phthalide analogs, followed by purification via recrystallization or chromatography.
Summary Table of Preparation Conditions
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized indene-dione derivatives .
Scientific Research Applications
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. The pathways involved may include oxidative stress, signal transduction, and gene expression regulation .
Comparison with Similar Compounds
Structural and Substituent Variations
The 1H-indene-1,3(2H)-dione core allows for modular substitution at the 2-position, enabling fine-tuning of properties. Key analogs include:
Photochemical and Electronic Properties
- Photostability: PP and QP exhibit solvent-dependent photostability. For example, QP is stable in cyclohexane but undergoes radical formation in alkaline aqueous solutions under UV light .
- Optoelectronic Applications: Derivatives like PP14 (2-(4-(dimethylamino)benzylidene)-1H-indene-1,3(2H)-dione) exhibit solvatochromism and fluorescence, making them candidates for organic semiconductors . The iodine substituent’s electron-withdrawing nature could lower the LUMO energy, enhancing charge transport in similar applications.
Biological Activity
2-(2-Iodophenyl)-1H-indene-1,3(2H)-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, including an indene-1,3-dione core and an iodine-substituted phenyl group, which may influence its biological interactions and therapeutic potential.
- Molecular Formula : C16H10INO2
- Molecular Weight : 391.16 g/mol
- Structure : The compound features an indene-1,3-dione structure with a 2-iodophenyl substituent, which can play a significant role in its reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of cell wall synthesis or disruption of membrane integrity.
Anticancer Properties
The anticancer potential of this compound has been a focal point in research. It has demonstrated cytotoxic effects against several cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- DU-145 (prostate cancer)
The compound's mechanism may involve the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets such as enzymes involved in cell cycle regulation.
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes related to tumor growth and microbial metabolism.
- Receptor Binding : It can bind to specific receptors that regulate cellular processes, leading to altered signaling pathways.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various derivatives of indene-diones, including this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Anticancer Screening : In vitro studies conducted on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Mechanistic studies indicated that it induced apoptosis via the intrinsic pathway.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-(4-Bromoanilino)methylene-1H-indene-1,3(2H)-dione | Indene derivative | Antimicrobial and anticancer effects |
| 2-(4-Chloroanilino)methylene-1H-indene-1,3(2H)-dione | Indene derivative | Similar anticancer properties |
| 2-(4-Fluoroanilino)methylene-1H-indene-1,3(2H)-dione | Indene derivative | Enhanced selectivity against specific cancer types |
Q & A
Q. Key variables :
| Variable | Impact on Yield |
|---|---|
| Solvent polarity | Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution |
| Catalyst | Acidic catalysts (p-TsOH) improve enol-keto tautomerization |
| Reaction time | Prolonged heating (>12h) risks iodine dissociation |
Basic: How can spectroscopic and crystallographic techniques resolve structural ambiguities in iodinated indene-diones?
Answer:
- ¹H/¹³C NMR : Identify substituent effects:
- X-ray crystallography : Use SHELXL () to resolve steric effects from the bulky iodine substituent. Compare with 3-chlorophenyl analogs (), where Cl···O interactions stabilize crystal packing .
Advanced: How does the iodine substituent influence photostability and radical formation under UV irradiation?
Answer:
- Photolytic pathways : shows that pyrophthalone (PP) and quinophthalone (QP) derivatives generate solvated electrons (e⁻) and radicals under UV light. For the iodinated analog:
- Iodine’s heavy atom effect may enhance intersystem crossing, increasing triplet-state lifetimes .
- Transient absorption spectroscopy (laser flash photolysis) can track iodine-centered radicals (e.g., I·) and their quenching rates in ethanol/cyclohexane .
- Contradictions : Fluorophenyl derivatives () exhibit higher photostability than chlorophenyl analogs (), suggesting iodine’s polarizability may reduce stability compared to lighter halogens .
Advanced: What computational strategies predict biological activity (e.g., tyrosinase inhibition) for iodinated indene-diones?
Answer:
- Docking studies : highlights indene-dione derivatives as tyrosinase inhibitors. For iodinated analogs:
- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to assess charge transfer efficiency. Iodine’s electron-withdrawing effect may lower LUMO energy, enhancing redox activity .
Advanced: How do solvent and pH affect the tautomeric equilibrium (diketo vs. enol forms) in iodinated indene-diones?
Answer:
- pH-dependent studies : demonstrates that PP and QP exist as enolate anions in alkaline conditions (pH >10). For iodinated analogs:
- Use UV-Vis spectroscopy to monitor tautomer shifts: diketo forms absorb at λ ~300 nm, enolates at λ ~400 nm .
- Iodine’s inductive effect stabilizes the enol form in nonpolar solvents (e.g., cyclohexane), while polar solvents (ethanol) favor diketo tautomers .
Advanced: What are the challenges in synthesizing iodinated indene-dione heterocyclic hybrids (e.g., chromone-fused derivatives)?
Answer:
- Multicomponent reactions : describes chromone-indene hybrids synthesized via TP-C reactions. For iodinated variants:
- Optimize stoichiometry to prevent iodine displacement during coupling (e.g., 1.2:1 ratio of 2-iodobenzaldehyde to indene-dione) .
- Monitor by HPLC-MS for byproducts like dehalogenated intermediates .
- Yield limitations : Iodine’s steric bulk reduces reaction efficiency compared to methoxy or nitro substituents (: 76% yield for nitro derivatives vs. ~50% expected for iodine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
